Androst-2-en-17-one
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Overview
Description
Androst-2-en-17-one is an endogenous, naturally occurring, orally active anabolic-androgenic steroid and a derivative of dihydrotestosterone. It is a metabolite of dehydroepiandrosterone in the body and is also a pheromone found in elephants and boars . This compound has been studied for its potential as a steroidal aromatase inhibitor and has applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Androst-2-en-17-one involves several steps. One method includes the use of 4-androstenedione as a raw material, which undergoes etherification protection, palladium carbon-catalyzed hydrogenation reduction, and acid-catalyzed hydrolysis deprotection reactions . Another method involves the use of a loaded heteropoly acid catalyst to reflux and remove 3-hydroxyl from epiandrosterone in an organic solvent, followed by ethanol recrystallization to obtain the pure product .
Industrial Production Methods: Industrial production methods focus on optimizing reaction conditions to reduce side reactions, by-products, and impurities while increasing synthesis yield and product purity. For example, the use of solid-phase acid catalysts and environmentally friendly processes can significantly reduce production costs and improve product quality .
Chemical Reactions Analysis
Types of Reactions: Androst-2-en-17-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include palladium on carbon for hydrogenation, p-toluenesulfonic acid for acid-catalyzed reactions, and triethyl orthoformate for etherification . Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields and product purity.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as 2,3-dihydroxy-5-androstan-17-one, which are used in doping control and other applications .
Scientific Research Applications
Androst-2-en-17-one has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other steroidal compounds. In biology, it is studied for its role as a pheromone and its effects on animal behavior . In medicine, it is investigated for its potential as a steroidal aromatase inhibitor, which could have implications for treating hormone-related conditions . In industry, it is used in the production of various steroidal drugs and supplements .
Mechanism of Action
The mechanism of action of Androst-2-en-17-one involves its interaction with androgen receptors and its potential role as an androgen prohormone . It may also act as a steroidal aromatase inhibitor, affecting the conversion of androgens to estrogens . The molecular targets and pathways involved include the androgen receptor pathway and the aromatase enzyme pathway.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Androst-2-en-17-one include desoxymethyltestosterone (17α-methyl-5α-androst-2-en-17β-ol) and other derivatives of dihydrotestosterone . These compounds share structural similarities and may have overlapping biological activities.
Uniqueness: What sets this compound apart is its specific structure and its role as a naturally occurring pheromone in certain animals . Additionally, its potential as a steroidal aromatase inhibitor makes it unique among similar compounds .
Properties
IUPAC Name |
(8R,9S,10S,13S,14S)-10,13-dimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3-4,13-16H,5-12H2,1-2H3/t13?,14-,15-,16-,18-,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJVDMWNISUFRJ-HQEMIIEJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(CC=CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4[C@@]3(CC=CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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